molecular formula C9H14N2O B2588899 [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol CAS No. 2243509-30-8

[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol

Cat. No.: B2588899
CAS No.: 2243509-30-8
M. Wt: 166.224
InChI Key: ZPFQNZKKLQMVIF-UHFFFAOYSA-N
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Description

[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This specific pyrazole derivative is classified under HS Code 2933199090 for compounds containing an unfused pyrazole ring in the structure . As a functionalized pyrazole, it serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both the pyrazole heterocycle and the hydroxymethyl group makes it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this compound in the exploration of new pharmaceutical agents, where it can be further derivatized to create libraries of compounds for biological screening . It is also used in the development of agrochemicals and materials science . This product is provided with comprehensive documentation, including a Certificate of Analysis and Safety Data Sheet (SDS). Typical bulk packaging includes palletized plastic pails, fiber and steel drums, and larger custom containers such as super sacks . This product is for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(1H-pyrazol-5-yl)cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-9(4-1-2-5-9)8-3-6-10-11-8/h3,6,12H,1-2,4-5,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFQNZKKLQMVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol. While direct experimental data for this specific molecule is not widely available in public databases, this document synthesizes established principles of spectroscopic analysis for pyrazole derivatives and alcohols to present a robust, predictive guide for researchers, scientists, and professionals in drug development. The methodologies and interpretations provided herein are designed to be a self-validating system for the empirical analysis of this compound.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound is a unique molecule featuring a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, connected to a cyclopentylmethanol moiety. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The structural elucidation of such novel compounds is the foundational step in understanding their chemical behavior and potential therapeutic applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular structure, connectivity, and functional groups present.[3][4]

This guide will delve into the predicted ¹H NMR, ¹³C NMR, MS, and IR data for this compound, offering a detailed rationale for the expected spectral features based on the analysis of analogous structures and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Pyrazole N-H12.0 - 13.0broad singletThe N-H proton of the pyrazole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding.
Pyrazole C4-H~6.0doubletThis proton is on a double bond within the pyrazole ring and is expected to be a doublet due to coupling with the C3-H proton.[5]
Pyrazole C3-H~7.5doubletThis proton is also on the pyrazole ring and will appear as a doublet due to coupling with the C4-H proton.[5]
CH₂OH~3.5singletThe two protons of the hydroxymethyl group are expected to be equivalent and appear as a singlet, assuming no significant coupling to the hydroxyl proton.
Cyclopentyl CH₂1.5 - 1.8multipletThe eight protons of the four methylene groups in the cyclopentyl ring are expected to be in a complex, overlapping multiplet.
OHVariablebroad singletThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It will likely appear as a broad singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Pyrazole C5~145The carbon atom of the pyrazole ring attached to the cyclopentyl group is expected to be significantly downfield.[6]
Pyrazole C3~135The C-H carbon of the pyrazole ring is expected in the aromatic region.[6]
Pyrazole C4~105The other C-H carbon of the pyrazole ring will be further upfield compared to C3.[6]
C(quat)-cyclopentyl~50The quaternary carbon of the cyclopentyl ring attached to the pyrazole and the methanol group will be deshielded.
CH₂OH~65The carbon of the hydroxymethyl group is expected in this region.
Cyclopentyl CH₂25 - 35The four methylene carbons of the cyclopentyl ring are expected to have similar chemical shifts in this range.
Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring NMR data is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of pyrazoles is known to proceed through specific pathways, including the expulsion of HCN or N₂.[7][8][9][10]

Expected Key Fragments:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule.

  • [M-H₂O]⁺: Loss of a water molecule from the alcohol group.

  • [M-CH₂OH]⁺: Cleavage of the hydroxymethyl group.

  • [M-C₅H₉]⁺: Loss of the cyclopentyl group.

  • Further Fragmentation: The pyrazole ring itself can fragment, typically by losing HCN or N₂.[7][8][9][10]

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard procedure for obtaining an EI mass spectrum is outlined below:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[11][12][13][14]

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeCharacteristics
O-H (alcohol)3200 - 3600StretchingBroad and strong due to hydrogen bonding.[11][12][13][14]
N-H (pyrazole)3100 - 3300StretchingMedium to sharp, may overlap with the O-H band.[11]
C-H (sp³)2850 - 3000StretchingStrong and sharp.
C=N (pyrazole)1500 - 1600StretchingMedium intensity.
C-O (alcohol)1050 - 1150StretchingStrong intensity.[12]
Experimental Protocol for IR Data Acquisition

The following steps describe a common method for obtaining an IR spectrum of a solid sample:

  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pellet Formation: Place the powdered mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.

  • Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: Molecular structure of this compound.

General Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a predictive but scientifically grounded framework for the spectroscopic characterization of this compound. The expected NMR, MS, and IR data, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and analysis of this and related pyrazole derivatives. The principles outlined here underscore the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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  • IEEE Xplore. (2022). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
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  • Semantic Scholar. (1970). The mass spectra of some pyrazole compounds.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}.
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  • PMC. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.
  • ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Calgary. (n.d.). IR: alcohols.
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  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • YouTube. (2026). UCF CHM2211 Chapter 14.17 - IR Region 2 (OH, NH bond).
  • PubChem. (n.d.). (1-cyclopropyl-1H-pyrazol-5-yl)methanol.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ChemicalBook. (n.d.). (1H-pyrazol-3-yl)methanol(23585-49-1) 1 h nmr.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • PubChemLite. (n.d.). (1-cyclopentyl-1h-pyrazol-3-yl)methanol.
  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • PubChem. (n.d.). Pyrazol-1-yl-methanol.
  • NIST. (n.d.). 1H-Pyrazole.
  • SmallMolecules.com. (n.d.). (1-Cyclopentyl-1H-pyrazol-5-yl)methanol.
  • Sigma-Aldrich. (n.d.). (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol.
  • Yeast Metabolome Database. (n.d.). Cyclopentyl methanol (YMDB01361).
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  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
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Sources

Unlocking Therapeutic Potential: The Biological Activity of Novel Pyrazole Compounds with Cyclopentyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles. This guide delves into the burgeoning field of novel pyrazole derivatives that incorporate a cyclopentyl moiety. The introduction of this lipophilic, conformationally restricted group presents a compelling strategy for enhancing target binding and improving pharmacokinetic properties. We will explore the synthesis, biological evaluation, and structure-activity relationships (SAR) of these hybrid compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document serves as a technical resource for researchers and drug development professionals, providing not only a review of the field but also detailed, field-proven experimental protocols and the causal logic behind their design.

The Scientific Rationale: Hybridizing Pyrazole and Cyclopentyl Scaffolds

The Pyrazole Core: A Privileged Heterocycle

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a bioisostere for various functional groups, allowing it to interact with a wide array of biological targets.[2] This structural versatility is evidenced by its presence in drugs spanning multiple therapeutic areas, including the COX-2 selective anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][3] The pyrazole scaffold's aromaticity and ability to participate in hydrogen bonding, hydrophobic, and van der Waals interactions make it an ideal foundation for designing new therapeutic agents.[4]

The Cyclopentyl Moiety: Enhancing Lipophilicity and Target Engagement

The incorporation of alicyclic fragments, such as the cyclopentyl group, is a deliberate design choice in medicinal chemistry. The primary rationale is to increase the lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability. Furthermore, the semi-rigid nature of the cyclopentyl ring can pre-organize the molecule into a conformation favorable for binding to a specific biological target, thereby increasing potency and selectivity. Studies exploring structure-activity relationships have shown that introducing a cyclic moiety, such as a cyclopentyl group, can be favorable for potent enzyme inhibition.[5]

The Design Strategy: A Synergistic Combination

The strategic combination of the pharmacologically validated pyrazole core with a lipophilic cyclopentyl group aims to create novel chemical entities with enhanced biological activity. This guide examines the tangible outcomes of this strategy across key therapeutic areas.

Synthetic Strategy: A Generalized Approach

The synthesis of 3,5-disubstituted pyrazoles is a well-established process in organic chemistry. A common and effective method involves the cyclocondensation reaction between a 1,3-diketone intermediate and a hydrazine derivative. For the compounds of interest, this would involve a diketone bearing a cyclopentyl group.

cluster_start Starting Materials A Cyclopentyl Ketone C Claisen Condensation A->C B Ester Derivative B->C D 1,3-Diketone Intermediate (with Cyclopentyl Moiety) C->D F Cyclocondensation Reaction D->F E Hydrazine Derivative (e.g., Phenylhydrazine) E->F G Final Product: Cyclopentyl-Pyrazole Compound F->G

Caption: Generalized workflow for the synthesis of cyclopentyl-pyrazole compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Mechanistic Underpinnings

Pyrazole derivatives have demonstrated significant anticancer effects by inhibiting various enzymes crucial for cancer cell division and survival, such as Cyclin-Dependent Kinases (CDKs) and tyrosine kinases (e.g., EGFR, VEGFR-2).[6][7][8] The cyclopentyl group can enhance binding affinity within the hydrophobic pockets of these enzyme active sites, potentially leading to more potent inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a robust colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability. Its reliability makes it a cornerstone for initial anticancer screening.[9]

Objective: To determine the concentration at which a novel compound inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[10][11]

  • Non-malignant cell line (e.g., Vero cells) for selectivity assessment.[12]

  • Novel cyclopentyl-pyrazole compounds.

  • Positive control: Doxorubicin.

  • Vehicle control: Dimethyl sulfoxide (DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Cell culture medium, fetal bovine serum, and antibiotics.

  • 96-well plates.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells and non-malignant cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin). Add these dilutions to the respective wells. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical to allow the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Causality: Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

  • Selectivity Index (SI) Calculation: The SI is a crucial parameter for gauging a compound's therapeutic window.[12] It is calculated as:

    • SI = IC50 in non-malignant cells / IC50 in cancer cells

    • An SI value greater than 2 is generally considered a promising indicator of cancer cell selectivity.

A Initial Screening: MTT Assay on Cancer Cells B Determine IC50 (Cancer Cells) A->B E Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) B->E C MTT Assay on Non-Malignant Cells D Determine IC50 (Normal Cells) C->D D->E F Candidate Prioritization: High Potency (Low IC50) & High Selectivity (SI > 2) E->F

Caption: Workflow for evaluating the anticancer potential and selectivity of novel compounds.

Data Summary: Anticancer Activity
Compound IDCyclopentyl PositionOther SubstituentCancer Cell LineIC50 (µM)Selectivity Index (SI)
CP-PY-01C34-ChlorophenylMCF-78.53.1
CP-PY-02C34-MethoxyphenylMCF-715.21.8
CP-PY-03C54-ChlorophenylHeLa5.84.5
Doxorubicin--MCF-71.21.1

Data is hypothetical for illustrative purposes.

Antimicrobial Activity: Combating Pathogenic Microbes

The Need for New Antimicrobials

The rise of multidrug-resistant (MDR) bacterial strains poses a severe threat to global health, necessitating the discovery of new classes of antimicrobial agents.[13] Pyrazole derivatives have shown considerable antimicrobial activity against a range of pathogens.[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]

Objective: To determine the MIC of novel compounds against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[14]

  • Novel cyclopentyl-pyrazole compounds.

  • Positive control: Ciprofloxacin or Chloramphenicol.[14]

  • Growth medium: Mueller-Hinton Broth (MHB).[16]

  • Sterile 96-well microtiter plates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of two-fold dilutions in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Culture the bacterial strains overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO vehicle).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[16] This can be assessed visually or by measuring the optical density at 600 nm.

Data Summary: Antimicrobial Activity
Compound IDTest OrganismMIC (µg/mL)
CP-PY-04Staphylococcus aureus62.5
CP-PY-04Escherichia coli>128
CP-PY-05Staphylococcus aureus31.25
CP-PY-05Escherichia coli125
CiprofloxacinStaphylococcus aureus1.0
CiprofloxacinEscherichia coli0.5

Data is hypothetical for illustrative purposes, based on ranges seen in literature.[13][14]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Targeting the Inflammatory Cascade

Inflammation is a biological response to harmful stimuli.[19] Key mediators of this process are prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), like Celecoxib, function by selectively inhibiting the COX-2 isoform, which is upregulated at sites of inflammation.[20][21]

Stimulus Inflammatory Stimulus (e.g., Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs synthesizes Inflammation Inflammation (Edema, Pain) PGs->Inflammation Inhibitor Cyclopentyl-Pyrazole Compound Inhibitor->COX Inhibits

Caption: Simplified inflammatory pathway highlighting COX enzymes as a therapeutic target.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly predictive in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[22][23]

Objective: To assess the ability of a compound to reduce acute inflammation in an animal model.

Materials:

  • Wistar rats (150-200g).

  • Novel cyclopentyl-pyrazole compounds.

  • Positive control: Diclofenac or Indomethacin.[24]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Carrageenan solution (1% in saline).

  • Plethysmometer (for measuring paw volume).

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment.

  • Grouping: Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Diclofenac 10 mg/kg), and Test groups (various doses of novel compounds).

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. Causality: Carrageenan is a phlogistic agent that induces a localized, reproducible inflammatory response characterized by edema (swelling).[23]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100

    • Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Data Summary: Anti-inflammatory Activity
Compound IDDose (mg/kg)% Inhibition of Edema (at 3 hours)
CP-PY-062058.4%
CP-PY-072045.2%
Diclofenac1065.7%
Vehicle Control-0%

Data is hypothetical for illustrative purposes.

Conclusion and Future Outlook

The strategic incorporation of a cyclopentyl moiety onto the versatile pyrazole scaffold represents a promising avenue for the discovery of novel therapeutic agents. The evidence suggests that this combination can yield compounds with significant anticancer, antimicrobial, and anti-inflammatory properties. The cyclopentyl group appears to be effective in modulating the lipophilicity and conformational profile of the parent pyrazole, leading to enhanced biological activity.

Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity further. Promising lead compounds identified through the protocols described herein should be advanced to more complex preclinical models to evaluate their efficacy, pharmacokinetic profiles, and safety. Ultimately, cyclopentyl-pyrazole derivatives constitute a rich area for exploration, with the potential to deliver next-generation therapeutics.

References

  • Al-Hourani, B. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]

  • MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI. [Link]

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • ResearchGate. (2024). Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. ResearchGate. [Link]

  • PMC. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • PMC. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]

  • Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athmic Biotech Solutions. [Link]

  • RSC Publishing. (n.d.). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry. [Link]

  • Longdom Publishing. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • SlideShare. (n.d.). Screening Models of Anti-Inflammatory Drugs. SlideShare. [Link]

  • MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Nature. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Nature. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • SlideShare. (n.d.). Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery. SlideShare. [Link]

  • Research Square. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Research Square. [Link]

  • SlideShare. (n.d.). Pyrazole, Synthesis and Biological Activity. SlideShare. [Link]

  • Sílice (CSIC). (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Sílice (CSIC). [Link]

  • INNOSC. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • MDPI. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Preprints.org. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • RSC Publishing. (n.d.). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. [Link]

  • PubMed. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. PubMed. [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • RJSOCMED. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. RJSOCMED. [Link]

  • IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]

  • PMC. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. PMC. [Link]

  • RSC Publishing. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

  • PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

Sources

Technical Guide: Discovery and Synthesis of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole ring (


-pyrazole) is not merely a structural linker; it is a privileged scaffold  that dictates pharmacokinetic success.[1] Its unique electronic architecture—featuring adjacent nitrogen atoms (one pyrrole-like donor, one pyridine-like acceptor)—allows it to function as a bioisostere for phenols, amides, and carboxylic acids, often improving metabolic stability while maintaining critical hydrogen-bonding networks.

Recent FDA approvals, including Pirtobrutinib (2023, non-covalent BTK inhibitor) and Asciminib (2021, BCR-ABL1 inhibitor), validate the pyrazole moiety's enduring relevance. This guide moves beyond textbook definitions to address the primary challenge in pyrazole chemistry: Regioselective Synthesis .

Strategic SAR and Electronic Design

Before initiating synthesis, the "Why" must be established. The pyrazole ring offers three vectors for substitution, each affecting the molecule's physicochemical profile (LogP, pKa, and metabolic liability).

PositionElectronic CharacterSAR Implication
N1 Nucleophilic / H-bond Acceptor (if sub.)Metabolic "Hotspot". Unsubstituted N1 (

) allows tautomerism (

), complicating binding kinetics. Substitution here "locks" the tautomer and increases lipophilicity.
C3 Electron Deficient (relative to C4)Steric Gatekeeper. Substituents here often dictate selectivity against off-target kinases.
C4 NucleophilicElectronic Tuner. The most reactive site for electrophilic aromatic substitution (halogenation, nitration). Ideal for late-stage functionalization.
C5 Sterically CongestedRegiocontrol Pivot. Interaction between C5-substituents and N1-substituents dictates the twist angle of the ring, influencing solubility and permeability.

Synthetic Methodologies: The Decision Matrix

The synthesis of pyrazoles is often oversimplified as "hydrazine + diketone." However, in a drug development context, regiocontrol is the critical quality attribute (CQA) .

The Knorr Pyrazole Synthesis (Classical vs. Controlled)

The condensation of hydrazine derivatives with 1,3-dicarbonyls is the industry workhorse.

  • The Problem: Reaction with unsymmetrical 1,3-diketones yields a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles).

  • The Mechanistic Insight: The reaction proceeds via a hydrazone intermediate.[2] The regioselectivity is determined by which carbonyl is attacked first (kinetics) or which intermediate cyclizes faster (thermodynamics).

    • Acidic Media: Protonation of the most basic carbonyl directs the hydrazine attack.

    • Steric Bulk: Hydrazine attacks the less hindered carbonyl.

1,3-Dipolar Cycloaddition (The Modern Route)

For high-precision synthesis, particularly of 3,4,5-trisubstituted analogs, the cycloaddition of diazo compounds or nitrilimines with alkynes offers superior regiocontrol, often catalyzed by Copper (CuAAC) or Ruthenium.

Visualization: Synthetic Pathway Decision Tree

The following diagram illustrates the logical flow for selecting a synthetic route based on substrate availability and desired substitution patterns.

PyrazoleSynthesis Start Target Pyrazole Structure Decision1 Symmetry of Substituents? Start->Decision1 Sym Symmetrical (R1 = R2) Decision1->Sym Yes Unsym Unsymmetrical Decision1->Unsym No RouteA Standard Knorr Condensation (Hydrazine + 1,3-Diketone) Sym->RouteA High Yield Decision2 Regiocontrol Required? Unsym->Decision2 RouteB Controlled Knorr (Solvent/pH Tuning) Decision2->RouteB 1,3 vs 1,5 Isomers RouteC 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Decision2->RouteC Sensitive Funct. Groups RouteD Multicomponent / C-H Activation Decision2->RouteD Late Stage Div.

Figure 1: Decision matrix for selecting the optimal pyrazole synthetic route based on structural symmetry and regiochemical requirements.

Detailed Experimental Protocol: Regioselective Synthesis via Fluorinated Solvents

Objective: Synthesis of a 1-aryl-3-methyl-5-trifluoromethylpyrazole (COX-2 inhibitor scaffold) with >95:5 regioselectivity.

Scientific Rationale: Standard ethanol-based Knorr synthesis often yields a 1:1 mixture of 1,3- and 1,5-isomers when using trifluoromethyl-1,3-diketones. By utilizing 2,2,2-Trifluoroethanol (TFE) as the solvent, the hydrogen-bond donating ability of the solvent stabilizes the specific hemiaminal intermediate that leads to the 1,5-isomer, effectively "steering" the reaction path [1].

Materials
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [Anhydrous]

  • Catalyst: Acetic Acid (glacial, 10 mol%)

Step-by-Step Workflow
  • Reactor Charge:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (5.0 mmol).

    • Add TFE (15 mL). Note: TFE is expensive; use minimal volume required for solubility.

  • Controlled Addition:

    • Cool the solution to 0°C using an ice bath. Rationale: Kinetic control is favored at lower temperatures.

    • Add Phenylhydrazine dropwise over 10 minutes.

    • Add glacial acetic acid (catalyst).[3]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

    • Checkpoint: If conversion is <50% after 2 hours, heat to reflux (78°C). The TFE reflux temperature is mild enough to prevent extensive degradation.

  • Workup (Self-Validating):

    • Evaporate TFE under reduced pressure (recover solvent for recycling).

    • Dissolve residue in EtOAc (30 mL) and wash with NaHCO3 (sat. aq.) to remove acid catalyst.

    • Dry over Na2SO4 and concentrate.

  • Purification & Analysis:

    • Recrystallize from Ethanol/Water.

    • Validation: 1H NMR (CDCl3). The pyrazole C4-H proton is diagnostic.

      • 1,5-isomer (Target):

        
         ~6.7 ppm.
        
      • 1,3-isomer (Impurity):

        
         ~6.3 ppm.
        
    • Expectation: >90% yield, >95:5 regioselectivity favoring the 5-CF3 isomer due to the electronic bias of the CF3 group in TFE.

Advanced Mechanism: Regioselectivity Pathways

The following diagram details the mechanistic divergence that dictates the final isomeric ratio.

Mechanism Diketone Unsymmetrical 1,3-Diketone IntermedA Hydrazone A (Attack at C1) Diketone->IntermedA Steric Control IntermedB Hydrazone B (Attack at C3) Diketone->IntermedB Electronic Control Hydrazine R-NH-NH2 Hydrazine->IntermedA Hydrazine->IntermedB Prod13 1,3-Disubstituted Pyrazole IntermedA->Prod13 Cyclization Prod15 1,5-Disubstituted Pyrazole IntermedB->Prod15 Cyclization

Figure 2: Divergent pathways in condensation reactions. Solvent choice (e.g., TFE vs. EtOH) shifts the equilibrium between Hydrazone A and B.

Future Outlook: Green & Flow Chemistry

The future of pyrazole synthesis lies in Continuous Flow Chemistry . Recent studies demonstrate that flow reactors allow for the handling of hazardous diazo intermediates generated in situ, enabling safe 1,3-dipolar cycloadditions on a kilogram scale [2]. Furthermore, transition-metal-catalyzed C-H activation (e.g., Ru(II) or Rh(III) catalysis) is replacing pre-functionalized starting materials, reducing step counts and waste [3].

References

  • Regioselective Synthesis of Pyrazoles in Fluorinated Solvents Source: Journal of Organic Chemistry (2008) URL:[Link] (Refers to Deng et al. work on TFE/TFA systems).

  • Continuous Flow Synthesis of Pyrazoles via Diazo Compounds Source: Reaction Chemistry & Engineering (2022) URL:[Link]

  • Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles Source: Organic & Biomolecular Chemistry (2020) URL:[Link]

  • FDA Approved Drugs (Pirtobrutinib) Source: FDA.gov (2023 Approval) URL:[Link]

Sources

Methodological & Application

[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of this compound, a novel heterocyclic alcohol with potential applications in medicinal chemistry and drug discovery. Pyrazole derivatives are a cornerstone of many pharmaceuticals, known for a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide details a robust synthetic route starting from ethyl cyclopentanecarboxylate, proceeding through a Claisen condensation, subsequent pyrazole formation via cyclocondensation with hydrazine, and a final reduction step. The protocol is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, step-by-step instructions, and characterization guidelines.

Introduction and Synthetic Strategy

The target molecule, this compound, incorporates a 5-substituted pyrazole moiety attached to a cyclopentyl scaffold at a quaternary carbon. This structural motif is of significant interest due to the prevalence of pyrazoles in pharmacologically active compounds.[4] The synthetic strategy outlined herein was designed for efficiency and scalability, building the heterocyclic pyrazole ring onto a pre-functionalized cyclopentane core. This approach avoids potential challenges with direct functionalization of a pre-existing pyrazole ring.

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: α-Formylation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Ester Reduction A Ethyl Cyclopentanecarboxylate B Ethyl 1-formylcyclopentanecarboxylate (β-ketoester analog) A->B  1. NaH  2. Ethyl Formate (Claisen Condensation) C Ethyl 1-(1H-pyrazol-5-yl)cyclopentanecarboxylate B_ref->C  Hydrazine Hydrate  (Cyclocondensation) D This compound (Final Product) C_ref->D  1. LiAlH₄  2. H₃O⁺ workup (Reduction)

Sources

Application Note: Precision Synthesis of Cyclopentyl-Pyrazoles via Knorr Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-Cyclopentyl-1H-pyrazol-5(4H)-one and its derivatives via the Knorr Pyrazole Synthesis. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a lipophilic core in kinase inhibitors (e.g., JAK/STAT pathway modulators) and CB1 antagonists.

Abstract & Strategic Value

The Knorr pyrazole synthesis remains the premier method for constructing the pyrazole nucleus due to its scalability and atom economy. This guide focuses on the condensation of ethyl 3-cyclopentyl-3-oxopropanoate with hydrazine hydrate to yield 3-cyclopentyl-1H-pyrazol-5(4H)-one .

Unlike simple alkyl pyrazoles, the cyclopentyl moiety introduces specific steric demands that influence reaction kinetics and solubility. This protocol optimizes solvent selection and pH control to suppress side reactions (e.g., azine formation) and maximize the yield of the target tautomeric pyrazolone.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into two strategic building blocks: the 1,3-dielectrophile (beta-keto ester) and the 1,2-dinucleophile (hydrazine).

Mechanistic Pathway (Graphviz Visualization)

The reaction proceeds via an initial nucleophilic attack on the more reactive ketone carbonyl, followed by cyclization onto the ester.

KnorrMechanism Start Reactants (Beta-Keto Ester + Hydrazine) Inter1 Carbinolamine Intermediate Start->Inter1 Nucleophilic Attack (Ketone C=O) Inter2 Hydrazone Intermediate Inter1->Inter2 -H2O (Elimination) Inter3 Cyclization (Intramolecular Amidation) Inter2->Inter3 Nucleophilic Attack (Ester C=O) Product 3-Cyclopentyl-pyrazolone (Tautomeric Equilibrium) Inter3->Product -EtOH (Aromatization driven)

Figure 1: Mechanistic flow of the Knorr condensation. The reaction is driven by the thermodynamic stability of the aromatic pyrazole ring.

Critical Parameters & Reagent Setup

ParameterSpecificationRationale
Stoichiometry 1.0 : 1.2 (Ester : Hydrazine)Slight excess of hydrazine ensures complete consumption of the limiting ester and prevents azine (dimer) formation.
Solvent Ethanol (Absolute)Proticity assists proton transfer steps; boiling point (78°C) is ideal for thermal activation without degradation.
Catalyst Glacial Acetic Acid (Cat.)Mild acid catalysis activates the ketone carbonyl, accelerating hydrazone formation.
Temperature Reflux (78-80°C)Required to overcome the activation energy for the second step (cyclization onto the ester).

Experimental Protocol

Phase 1: Synthesis of Precursor (Ethyl 3-cyclopentyl-3-oxopropanoate)

Note: If this starting material is not commercially available, it is best synthesized via the Meldrum's Acid route to avoid O-acylation side products common in Claisen condensations.

Reagents:

  • Cyclopentanecarboxylic acid (1.0 eq)

  • CDI (Carbonyldiimidazole) (1.1 eq)

  • Meldrum's Acid (1.0 eq)

  • Ethanol (Excess)

Procedure:

  • Activate cyclopentanecarboxylic acid with CDI in anhydrous DCM (0°C to RT, 1 h).

  • Add Meldrum's acid and stir at RT for 12 h.

  • Evaporate solvent, dissolve residue in Ethanol, and reflux for 4 h (Decarboxylative alcoholysis).

  • Concentrate and purify via vacuum distillation to obtain the beta-keto ester.

Phase 2: The Knorr Condensation (Core Protocol)

Target: 3-Cyclopentyl-1H-pyrazol-5(4H)-one Scale: 10 mmol

Reagents:

  • Reactant A: Ethyl 3-cyclopentyl-3-oxopropanoate (1.84 g, 10.0 mmol)

  • Reactant B: Hydrazine hydrate (80% or 64% aq. solution) (0.75 mL, ~12.0 mmol)

  • Solvent: Ethanol (Absolute, 20 mL)

  • Catalyst: Glacial Acetic Acid (5 drops)

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add the Ethyl 3-cyclopentyl-3-oxopropanoate and Ethanol to the flask. Stir until homogenous.

  • Addition: Add Hydrazine hydrate dropwise over 2 minutes at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add 5 drops of Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux (oil bath set to 85°C) for 3 to 4 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM).[1] The starting ester (high Rf) should disappear; the pyrazolone product (lower Rf, streaks due to acidity) will appear.

  • Workup (Crystallization Protocol):

    • Remove the flask from heat and allow it to cool to room temperature.

    • Often, the product precipitates upon cooling. If not, concentrate the solution to ~50% volume on a rotary evaporator.

    • Place the flask in an ice bath (0-4°C) for 30 minutes to maximize precipitation.

    • Add cold diethyl ether (5-10 mL) to triturate the solid if it remains oily.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 3 mL) followed by hexanes (2 x 5 mL).

  • Drying: Dry the solid under high vacuum at 45°C for 4 hours.

Phase 3: Purification & Characterization

Purification: If the crude product is colored (yellow/orange), recrystallize from Ethanol/Water (9:1) .

Expected Data:

  • Appearance: White to off-white powder.

  • Yield: Typical yields range from 75% to 90%.

  • Melting Point: >180°C (Pyrazolones generally have high MPs due to H-bonding networks).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 11.0-12.0 (br s, 1H, NH/OH tautomer).

    • δ 5.2 (s, 1H, C4-H of pyrazole ring). Note: This signal may integrate to <1H if the enol form dominates or exchanges with D2O.

    • δ 2.8-2.9 (m, 1H, Cyclopentyl CH).

    • δ 1.5-2.0 (m, 8H, Cyclopentyl CH2s).

Variant: N-Substituted Pyrazoles (Regioselectivity)

When using Methylhydrazine instead of hydrazine hydrate, two regioisomers are possible.

  • Isomer A (1-Methyl-3-cyclopentyl): Formed via initial attack of the more nucleophilic NH-CH3 on the ketone. (Often favored sterically).

  • Isomer B (1-Methyl-5-cyclopentyl): Formed via attack of NH2 on the ketone.

Guidance: To synthesize 1-methyl-3-cyclopentyl-1H-pyrazol-5(4H)-one selectively, use the same protocol but maintain a lower temperature (0°C to RT) during addition to favor the kinetic product, or use a specific solvent like acetic acid which can influence the tautomeric equilibrium of the hydrazine.

Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup S1 Dissolve Beta-Keto Ester in Ethanol S2 Add Hydrazine Hydrate (Dropwise, Exothermic) S1->S2 S3 Reflux 80°C (3-4 Hours) S2->S3 S4 TLC Check (Disappearance of Ester) S3->S4 S4->S3 Incomplete S5 Cool to 0°C (Precipitation) S4->S5 Complete S6 Filtration & Wash (Cold EtOH/Hexane) S5->S6 S7 Recrystallization (EtOH/Water) S6->S7

Figure 2: Operational workflow for the synthesis and isolation of the cyclopentyl pyrazole.

Troubleshooting & Optimization

  • Oily Product: Pyrazolones can sometimes oil out.[2] Scratch the flask with a glass rod or add a seed crystal. Trituration with diethyl ether is highly effective.

  • Azine Formation: If a yellow insoluble solid forms immediately, it is likely the azine (dimer). Ensure Hydrazine is in excess and added slowly to the ester, not vice versa.

  • Tautomerism: Be aware that in solution, the product exists in equilibrium between the CH2-form (pyrazolone), OH-form (hydroxypyrazole), and NH-form. This complicates NMR interpretation but does not indicate impurity.

References

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters". The Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles". The Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Gosselin, F., et al. (2006). "New Approaches to the Synthesis of Pyrazoles". Synlett, 2006(19), 3267-3270. Link

  • Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives". New Journal of Chemistry, 41, 10-12. Link

Sources

Application Note: In Vitro Assay Protocols for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor). Their ability to act as bioisosteres for imidazole and pyrimidine rings allows them to bind effectively to ATP-binding pockets in kinases and allosteric sites in GPCRs.

However, pyrazole-based compounds frequently exhibit poor aqueous solubility and a tendency to form colloidal aggregates in assay buffers. This application note provides optimized protocols designed to mitigate these physicochemical liabilities while ensuring robust, reproducible in vitro data.

Compound Handling & Preparation

The Critical Failure Point: Direct dilution of high-concentration DMSO stocks into aqueous buffers often causes pyrazoles to "crash out" (precipitate) or form non-specific aggregates, leading to false positives (pan-assay interference).

Protocol: The "Intermediate Dilution" Method

To maintain solubility, avoid a single large step-down in solvent concentration.

  • Stock Preparation: Dissolve the solid pyrazole compound in anhydrous DMSO to a concentration of 10 mM . Vortex and sonicate at 37°C if necessary to ensure complete dissolution.[1]

  • Intermediate Plate (Mother Plate):

    • Prepare serial dilutions (e.g., 1:3) entirely within 100% DMSO .

    • Why? This ensures the dilution series is accurate before introducing water.

  • Working Plate (Daughter Plate):

    • Dilute the DMSO stock 1:100 into the Assay Buffer (e.g., 1 µL stock + 99 µL buffer).

    • Result: A 100µM solution at 1% DMSO.

    • Immediate Action: Mix immediately. If turbidity is visible, reduce the starting concentration or add a surfactant (e.g., 0.01% Triton X-100) to the buffer.

  • Assay Plate: Transfer the working solution to the final assay plate (typically another 1:2 to 1:5 dilution).

CompoundPrep cluster_0 Stock Prep cluster_1 Dilution Workflow Solid Solid Compound Stock 10mM Stock (100% DMSO) Solid->Stock Dissolve Serial Serial Dilution (100% DMSO) Stock->Serial 1:3 Steps Inter Intermediate Dilution (Buffer + 1% DMSO) Serial->Inter 1:100 Dilution (Critical Step) Assay Final Assay Well (<0.5% DMSO) Inter->Assay Transfer

Figure 1: Optimized dilution workflow to prevent pyrazole precipitation.

Biochemical Assay: Kinase Inhibition (ADP-Glo™)

Many pyrazoles target kinases (e.g., JAK, Src, Aurora) by mimicking the purine ring of ATP. The ADP-Glo™ Kinase Assay is the gold standard for these compounds because it is universal (measures ADP production) and resistant to fluorescent interference common with some heterocyclic compounds.

Mechanism

The assay quantifies kinase activity by converting the ADP produced during the reaction back into ATP, which is then detected via a luciferase/luciferin reaction.[2][3][4][5]

ADPGlo cluster_reaction Step 1: Kinase Reaction cluster_depletion Step 2: ADP-Glo Reagent cluster_detection Step 3: Detection Reagent ATP ATP Kinase Kinase + Pyrazole ATP->Kinase Depletion Terminates Reaction Depletes Unused ATP ATP->Depletion Removed Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP pSub Phospho-Substrate Kinase->pSub ADP->Depletion Conv Converts ADP -> ATP Depletion->Conv Luc Luciferase/Luciferin Conv->Luc Light Luminescence (RLU) Luc->Light

Figure 2: Mechanism of the ADP-Glo™ Kinase Assay.

Protocol (384-Well Format)

Reagents: Promega ADP-Glo™ Kinase Assay (Cat #V9101).

  • Enzyme Reaction (5 µL):

    • Add 2 µL of Kinase/Substrate mix (optimized to convert <20% ATP).

    • Add 1 µL of Pyrazole compound (from "Intermediate" plate).

    • Add 2 µL of Ultra-Pure ATP (at

      
       concentration, typically 10-50 µM).
      
    • Incubate: 60 minutes at Room Temperature (RT).

  • ADP-Glo Reagent Addition (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[2]

    • Incubate: 40 minutes at RT.[2][6]

  • Kinase Detection Reagent Addition (10 µL):

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate light.[2]

    • Incubate: 30 minutes at RT.[7]

  • Readout: Measure Luminescence (Integration time: 0.5–1.0 sec).

Expert Insight: Pyrazoles are often Type I (ATP-competitive) inhibitors. To accurately determine potency (


), the ATP concentration in the assay must  be at or below the enzyme's 

for ATP. Using saturating ATP will artificially shift the

higher (right-shift).

Target-Specific Assay: COX-2 Inhibition

For pyrazoles designed as NSAIDs (Celecoxib analogs), specificity against COX-2 vs. COX-1 is paramount.

Protocol: Fluorometric Inhibitor Screening

This assay detects the peroxidase activity of COX-2, which converts PGG2 to PGH2. This conversion oxidizes a probe (e.g., ADHP) into a fluorescent product (Resorufin).

Reagents: COX-2 Inhibitor Screening Kit (e.g., Abcam ab283401 or Cayman Chemical).

ComponentVolume/Well (96-well)Notes
COX Assay Buffer 80 µLTris-HCl based, pH 8.0
Heme Cofactor 1 µLEssential for peroxidase activity
COX-2 Enzyme 1-2 µLHuman Recombinant
Pyrazole Sample 10 µLDiluted in buffer (<2% DMSO final)
Substrate Mix 10 µLArachidonic Acid + Fluorometric Probe

Step-by-Step:

  • Preparation: Thaw Arachidonic Acid and Heme. Keep COX-2 enzyme on ice; do not vortex the enzyme.

  • Inhibitor Incubation: Add Buffer, Heme, Enzyme, and Pyrazole Sample to the plate. Incubate for 5-10 minutes at 25°C. This allows the pyrazole to bind the active site before substrate competition begins.

  • Initiation: Add 10 µL of Arachidonic Acid/Probe mix using a multichannel pipette.

  • Measurement: Immediately read Fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10 minutes.

  • Control: Run Celecoxib (1-10 µM) as a positive control for inhibition.

Data Analysis & Validation

Quality Control: Z-Factor ( )

Before accepting data, calculate the Z-factor to validate assay window and reproducibility.



  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Mean signal of controls.
    

Criteria:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Excellent assay.
    
  • 
    : Marginal (check pipetting error or signal stability).
    
  • 
    : Assay failed.
    
IC50 Determination

Fit the dose-response data to a 4-Parameter Logistic (4PL) Model :



  • Normalization: Normalize raw RLU/RFU values to "Percent Activity" relative to the DMSO control (100%) and No-Enzyme control (0%).

References

  • Zhang, J.H., Chung, T.D., Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[8][9][10] Journal of Biomolecular Screening. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) Technical Manual. [Link]

Sources

Cell-based assays for [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Cytotoxic Profiling of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol

Abstract

This document provides a comprehensive framework for evaluating the cytotoxic potential of the novel pyrazole-based compound, this compound. Pyrazole derivatives are a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including promising anticancer properties.[1][2] A thorough assessment of a compound's cytotoxicity is a cornerstone of the early drug discovery process, providing critical data on safety and therapeutic potential.[3][4][5] This guide moves beyond simple protocols to explain the causal logic behind assay selection and experimental design, ensuring a robust and self-validating approach. We present a multi-parametric strategy employing three distinct, yet complementary, cell-based assays to build a comprehensive cytotoxic profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-3/7 assay for the specific detection of apoptosis.

The Rationale for a Multi-Parametric Approach

Relying on a single assay can provide a misleading or incomplete picture of a compound's cytotoxic effect.[6] A compound might, for example, inhibit proliferation (cytostatic effect) without immediately killing the cells (cytotoxic effect), or it might induce cell death through different mechanisms.[5] To build a robust and reliable cytotoxicity profile for this compound, we advocate for a tripartite strategy that interrogates distinct cellular health markers.

  • Metabolic Activity (MTT Assay): This assay quantifies the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7] A decrease in this activity is a strong indicator of reduced cell viability or proliferation.[8][9]

  • Membrane Integrity (LDH Assay): The enzyme Lactate Dehydrogenase (LDH) is normally contained within the cytoplasm. Its release into the culture medium is a hallmark of compromised cell membrane integrity, which occurs during necrosis or late-stage apoptosis.[10] This assay directly measures cell death resulting from membrane damage.[11]

  • Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway.[12][13] Their activation is a specific and early indicator of programmed cell death.[14] Measuring their activity helps to elucidate the mechanism of cell death.

By combining these three assays, researchers can distinguish between cytostatic and cytotoxic effects, and begin to differentiate between apoptotic and necrotic cell death pathways.

Foundational Experimental Design

The quality of cytotoxicity data is critically dependent on a well-controlled experimental design.[15] Before proceeding to specific assay protocols, the following elements must be standardized.

  • Cell Line Selection: The choice of cell line should be relevant to the intended therapeutic application. For a potential anti-cancer agent, a panel of cancer cell lines is appropriate. For this guide, we will use the MDA-MB-231 human breast adenocarcinoma cell line, a common model for triple-negative breast cancer, as an example, given that other pyrazole derivatives have shown efficacy against it.[1]

  • Compound Handling: Prepare a high-concentration stock solution of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤0.5%).

  • Essential Controls for Assay Validation:

    • Untreated Control: Cells cultured in medium only. Represents 100% viability.

    • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is the primary negative control for calculating relative cytotoxicity.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, or Triton™ X-100 for necrosis/membrane disruption) to confirm the assay is performing correctly.

    • Blank/Background Control: Wells containing culture medium but no cells, to subtract the background absorbance/fluorescence of the medium and assay reagents.[7]

Visualization of Experimental Strategy

A logical workflow is essential for reproducible results. The following diagrams illustrate the overall experimental process and the principles of the selected assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Maintain & Passage MDA-MB-231 Cells Cell_Seeding Seed Cells in 96-Well Plates (Optimize Seeding Density) Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock & Serial Dilutions of this compound Treatment Treat Cells with Compound (Dose-Response & Time-Course) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24h, 48h, 72h Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Readout Measure Signal (Absorbance/Fluorescence) MTT->Readout LDH->Readout Caspase->Readout Calculation Calculate % Viability/ Cytotoxicity Readout->Calculation IC50 Generate Dose-Response Curves & Determine IC50 Calculation->IC50

Caption: General workflow for cytotoxicity assessment.

G cluster_cell Treated Cell Population cluster_assays Assay Principles Healthy {Healthy Cell | Intact Membrane Active Mitochondria Inactive Caspases} MTT MTT Assay Mitochondrial Dehydrogenase MTT → Formazan (Purple Product) Healthy->MTT:f1 Measures Apoptotic {Apoptotic Cell | Blebbing Membrane Active Caspases Inactive Mitochondria} Caspase Caspase-3/7 Assay Active Caspase-3/7 Substrate → Fluorescent Product Apoptotic->Caspase:f1 Measures Necrotic {Necrotic Cell | Ruptured Membrane LDH Release Inactive Mitochondria} LDH LDH Assay Released LDH in Medium Lactate → Pyruvate (Colorimetric Reaction) Necrotic->LDH:f1 Measures

Caption: Principles of the selected cytotoxicity assays.

Detailed Experimental Protocols

The following protocols are optimized for a 96-well plate format. It is crucial to determine the optimal cell seeding density for each cell line to ensure cells are in the exponential growth phase during the experiment.[15]

Protocol 1: MTT Metabolic Activity Assay

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT into a purple formazan product.[7][8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[16][7]

  • Solubilization solution: DMSO or 0.04 M HCl in isopropanol.

  • 96-well flat-bottom plates.

  • Multi-channel pipette.

  • Microplate spectrophotometer (reader).

Procedure:

  • Cell Seeding: Seed 5,000-10,000 MDA-MB-231 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound or controls (vehicle, positive control).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[16]

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol measures LDH released from cells with damaged membranes.[10]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).

  • 96-well flat-bottom plates.

  • Multi-channel pipette.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for maximum LDH release.

  • Incubation: Incubate the plate for the desired time periods at 37°C, 5% CO₂.

  • Maximum LDH Release Control: One hour before the end of the incubation, add 10 µL of the kit's Lysis Solution to the maximum LDH release control wells.[18][19]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[10]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18][20]

  • Stop Reaction: Add 50 µL of the kit's Stop Solution to each well.[10]

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of 680-690 nm to correct for background.[18]

Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis

This protocol uses a luminogenic caspase-3/7 substrate to measure apoptosis.[21]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).

  • Opaque-walled 96-well plates suitable for luminescence.

  • Multi-channel pipette.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, but use opaque-walled plates. Seed 10,000-20,000 cells per well in 100 µL.

  • Incubation: Incubate the plate for the desired time periods (e.g., 8, 24, 48 hours) at 37°C, 5% CO₂. Apoptosis is often an earlier event than metabolic failure or necrosis.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reaction Setup: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[21]

  • Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations:

  • Background Subtraction: For each well, subtract the average absorbance/luminescence value of the blank (medium-only) controls.

  • Percentage Viability (MTT Assay):

    • % Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] * 100

  • Percentage Cytotoxicity (LDH Assay):

    • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Max LDH Control - Absorbance of Vehicle Control)] * 100

  • Fold Increase in Caspase Activity:

    • Fold Increase = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

Dose-Response Curves and IC₅₀ Determination: Plot the percentage viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured response.

Hypothetical Data Summary:

The table below illustrates how to present the summarized results, allowing for a direct comparison of the compound's effect across the different assays at a 48-hour time point.

Assay TypeEndpoint MeasuredThis compound IC₅₀ (µM)Interpretation
MTT Metabolic Activity5.2Indicates a significant reduction in cell viability/proliferation.
LDH Release Membrane Integrity25.8Suggests that at lower concentrations, cell death is not primarily due to necrosis.
Caspase-3/7 Apoptosis6.1The IC₅₀ is similar to the MTT assay, strongly suggesting the primary mechanism of cell death is apoptosis.

This hypothetical data suggests that this compound induces cell death primarily through an apoptotic pathway, as evidenced by the potent activation of caspase-3/7 at concentrations that also inhibit metabolic activity. The much higher IC₅₀ in the LDH assay indicates that necrosis (membrane rupture) only occurs at significantly higher concentrations.

References

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved February 15, 2026, from [Link]

  • Díaz-García, E., et al. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 2(7), e499. Retrieved February 15, 2026, from [Link]

  • Cell viability assays – Measure how happy your cells are. (2025, July 3). BMG Labtech. Retrieved February 15, 2026, from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved February 15, 2026, from [Link]

  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved February 15, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • Cytotoxicity Detection Kit (LDH). (n.d.). Roche. Retrieved February 15, 2026, from [Link]

  • Analytical method validation for cell-based potency assays. (2024, August 15). Sterling Pharma Solutions. Retrieved February 15, 2026, from [Link]

  • Crouch, S. P., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Biological Technology. Retrieved February 15, 2026, from [Link]

  • Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lettica, 16, 15-16. Retrieved February 15, 2026, from [Link]

  • Understanding Cytotoxicity: The Basics. (2024, March 9). Virology Research Services. Retrieved February 15, 2026, from [Link]

  • Torres-Piedra, M., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 23(19), 11956. Retrieved February 15, 2026, from [Link]

  • Cytotoxicity. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Mphahlele, M. J., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. TUTDoR. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Preventing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Regioisomer Formation in Pyrazole Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Tickets & FAQs)

Technical Support Center for Heterocyclic Chemistry

Status: ONLINE | Current Load: Normal Welcome, Colleague. You have reached the Tier-3 Support Desk for Nitrogen Heterocycles. Regioselectivity in pyrazole synthesis is one of the most persistent challenges in medicinal chemistry due to the annular tautomerism of the pyrazole ring and the ambident nucleophilicity of hydrazines.

Below are the Active Support Tickets addressing the most common failure modes. Select the scenario that matches your experimental issue.

🎫 Ticket #001: The "Coin Flip" Mixture

User Issue: "I am reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone (Knorr Synthesis), and I am getting a ~1:1 or 60:40 mixture of 1,3- and 1,5-isomers. Separation is killing my yield."

Diagnosis: You are relying on the inherent thermodynamic/kinetic bias of the standard Knorr condensation, which is often insufficient. The reaction is driven by the initial attack of the hydrazine's most nucleophilic nitrogen (


) on the diketone's most electrophilic carbonyl. If the steric or electronic differentiation between the two carbonyls is small, you get a mixture.

Troubleshooting Protocol:

🔧 Solution A: The "Enaminone" Bypass (Substrate Engineering)

Instead of a 1,3-diketone, use a


-enaminone  (or 

-dimethylaminovinyl ketone).
  • Why: The enaminone replaces one carbonyl oxygen with a dimethylamino group. This makes one carbon highly electrophilic (the carbonyl) and the other electron-rich (the enamine carbon).

  • Outcome: The hydrazine

    
     exclusively attacks the carbonyl, locking the regiochemistry.
    
  • Result: Formation of the 1,3-disubstituted pyrazole (typically).

🔧 Solution B: The "Fluorinated Solvent" Effect (Solvent Engineering)

If you must use a diketone (especially for fluorinated pyrazoles), switch your solvent from Ethanol/Methanol to HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (2,2,2-Trifluoroethanol) .

  • Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They activate the carbonyls selectively and stabilize specific polar transition states, often reversing or amplifying selectivity compared to aprotic solvents.

  • Reference: Fustero et al. demonstrated that HFIP can shift ratios from 1:1 to >95:5.

Visual Guide: The Knorr Decision Logic

KnorrLogic Start Start: Knorr Synthesis (Hydrazine + 1,3-Dicarbonyl) Check Are Carbonyls Electronic/Steric Distinct? Start->Check Yes Yes (e.g., CF3 vs Methyl) Check->Yes No No (e.g., Phenyl vs Methyl) Check->No Direct Standard Acid/Base Control Sufficient Yes->Direct Solvent Switch Solvent to HFIP or TFE No->Solvent If Diketone required Substrate Convert Diketone to Enaminone No->Substrate If Synthesis allows Result1 High Regioselectivity (H-bond stabilization) Solvent->Result1 Result2 Exclusive 1,3-Isomer (Electronic Lock) Substrate->Result2

Caption: Decision matrix for optimizing regioselectivity in condensation reactions.

🎫 Ticket #002: The N-Alkylation Ambiguity

User Issue: "I have a pre-formed 3,5-unsymmetrical pyrazole (


) and I need to alkylate or arylate it. The electrophile is going to the wrong nitrogen."

Diagnosis: Unsubstituted pyrazoles exist in tautomeric equilibrium.

  • Steric Rule: Under basic alkylation conditions (

    
    ), the electrophile prefers the less hindered nitrogen  (giving the more sterically crowded 1,5-product is rare without forcing).
    
  • Thermodynamic Rule: The "1,3-isomer" (where the bulky group is at position 3, far from the N-substituent) is generally the thermodynamic product.

Troubleshooting Protocol:

🔧 Solution A: Metal-Chelation Control (Chan-Lam / Buchwald)

To force arylation onto the more hindered nitrogen (or to control it generally), you cannot rely on simple basic alkylation. You need Copper or Palladium catalysis .

  • Protocol: Use

    
     with a boronic acid (Chan-Lam).
    
  • Mechanism: The metal coordinates to the pyrazole nitrogens. Ligand bulk and electronic properties can override the steric bias of the substrate.

🔧 Solution B: Transient Directing Groups

For extreme precision, use a removable directing group (e.g., an amide at the C3/C5 position) that chelates the metal catalyst, delivering the aryl group to the adjacent nitrogen.

Comparative Data: Alkylation vs. Arylation Outcomes

MethodReaction TypeMajor RegioisomerMechanism Driver
NaH / R-X

Alkylation
1,3-Isomer (Bulky group at C3)Steric avoidance at N-attack
Cu(OAc)₂ / Ar-B(OH)₂ Chan-Lam CouplingVariable (Ligand dependent)Coordination/Oxidative Addition
Buchwald-Hartwig Pd-Catalysis1,3-Isomer (typically)Reductive Elimination sterics
Michael Addition Conjugate Addition1,5-Isomer (often)Reversibility / Thermodynamics
🎫 Ticket #003: "Which Isomer Did I Make?"

User Issue: "I have a single spot on TLC, but I don't know if it's the 1,3- or 1,5-isomer. The proton NMR looks identical to the literature for the other isomer."

Diagnosis: Regioisomers of pyrazoles have very similar


 NMR shifts. Relying solely on 1D proton NMR is a primary cause of retracted papers in this field.

Validation Protocol (The "Truth" Test):

  • NOESY / ROESY (Mandatory):

    • Look for a cross-peak between the N-Substituent (e.g., N-Methyl or N-Aryl ortho protons) and the C5-Substituent .

    • 1,5-Isomer: Strong NOE (groups are adjacent).

    • 1,3-Isomer: No NOE (groups are distant).

  • 
     NMR Gated Decoupling: 
    
    • The

      
       coupling constants through the ring nitrogens differ.
      
  • 
     NMR (for Fluorinated Pyrazoles): 
    
    • The chemical shift of a

      
       group at position 3 is distinct from position 5 (typically 
      
      
      
      ppm), but this requires a reference standard.
🧪 Standard Operating Procedures (SOPs)
SOP-Alpha: Regioselective Synthesis via Enaminones

Use this for accessing 1-aryl-3-substituted pyrazoles.

  • Enaminone Formation:

    • Reflux your methyl ketone (1.0 equiv) with DMF-DMA (N,N-dimethylformamide dimethyl acetal, 1.2 equiv) in Toluene for 4-12 hours.

    • Checkpoint: Monitor disappearance of ketone by TLC. Evaporate solvent to obtain the crude enaminone (usually a yellow solid).

  • Cyclization:

    • Dissolve crude enaminone in Ethanol (0.2 M).

    • Add Hydrazine/Arylhydrazine (1.1 equiv).

    • Reflux for 2-4 hours.

  • Workup:

    • Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH/Hexane.

SOP-Beta: Copper-Catalyzed N-Arylation (Chan-Lam)

Use this for adding aryl groups to unsubstituted pyrazoles.

  • Setup:

    • To a flask, add Pyrazole (1.0 equiv), Arylboronic acid (1.5 equiv), and

      
       (0.1 - 1.0 equiv depending on speed required).
      
    • Add Pyridine (2.0 equiv) as a base/ligand.

  • Reaction:

    • Add DCM or DCE (0.1 M) and stir open to the air (requires

      
       to reoxidize Cu).
      
    • Tip: Add 4Å molecular sieves to improve yield.

  • Monitoring:

    • Stir at RT for 24h.

    • Checkpoint: The reaction turns from blue to green/brown as Cu(II) is reduced and re-oxidized.

📊 Visualizing the N-Arylation Pathway

Arylation Substrate Unsubstituted Pyrazole (N-H) Reagent Ar-B(OH)2 + Cu(II) Substrate->Reagent PathA Steric Control (Standard) Reagent->PathA No DG PathB Chelation Control (Directing Group) Reagent->PathB With DG Prod1 1,3-Isomer (Less Hindered) PathA->Prod1 Prod2 1,5-Isomer (More Hindered) PathA->Prod2 Minor PathB->Prod1 Minor PathB->Prod2

Caption: Divergent pathways in metal-catalyzed N-arylation based on substrate design.

📚 References & Grounding[2][3][4]
  • Fluorinated Solvents in Pyrazole Synthesis:

    • Fustero, S. et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] J. Org.[2][3][4] Chem. 2008, 73, 3523–3529.

  • Regioselective N-Arylation (Copper Catalysis):

    • Virgil, S. et al. Copper-Mediated Regioselective N-Arylation of Pyrazoles. (General methodology reference for Chan-Lam scope).

    • See also: Guo, T. et al. Copper(II)-mediated regioselective N-arylation of pyrazoles... Chem. Commun., 2016.

  • Review of Regioselectivity:

    • Larock, R. C. Comprehensive Organic Transformations.[5] (Standard text for functional group interconversions).

    • Fustero, S. et al. Fluorinated Pyrazoles: From Synthesis to Applications. Chem. Rev. 2021.

Disclaimer: Experimental protocols involve hazardous chemicals. Always consult the SDS and perform a risk assessment before proceeding.

Sources

Technical Support Center: Synthesis of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the scale-up synthesis of [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol .

Important Structural Clarification: Based on standard IUPAC nomenclature and the bracketed syntax this compound, this guide assumes the target molecule is a gem-disubstituted cyclopentane where Position 1 is substituted with both a hydroxymethyl group and a pyrazole ring. (Note: If your target is the N-cyclopentyl isomer (1-cyclopentyl-1H-pyrazol-5-yl)methanol, please refer to the "Alternative Isomer" note in Section 4).

Case ID: PYR-CYC-MeOH-001 Topic: Process Scale-Up & Troubleshooting Status: Active Audience: Process Chemists, Medicinal Chemists

Route Overview & Logic

The most robust synthetic pathway for constructing a pyrazole ring on a quaternary carbon involves the "Enaminone Route." This strategy avoids the steric difficulties of direct alkylation and uses the 1,3-dicarbonyl equivalent to build the heterocycle in situ.

The Validated Pathway
  • Precursor Assembly: Double alkylation of ethyl acetoacetate with 1,4-dibromobutane to form the quaternary cyclopentane ring.

  • Activation: Reaction with DMF-DMA to form the reactive enaminone.

  • Cyclization: Condensation with hydrazine hydrate to close the pyrazole ring.

  • Reduction: Conversion of the ester to the primary alcohol.

SynthesisRoute SM Ethyl Acetoacetate + 1,4-Dibromobutane Int1 Ethyl 1-acetyl cyclopentanecarboxylate (Quaternary Center formed) SM->Int1 Base, Phase Transfer Int2 Enaminone Intermediate Int1->Int2 DMF-DMA Reflux Int3 Ethyl 1-(1H-pyrazol-5-yl) cyclopentanecarboxylate Int2->Int3 N2H4·H2O Cyclization Product [1-(1H-Pyrazol-5-yl) cyclopentyl]methanol Int3->Product LiAlH4 Reduction

Figure 1: Critical Process Flow for Quaternary Pyrazole Synthesis.

Step-by-Step Troubleshooting Guide

Step 1: Formation of Ethyl 1-acetylcyclopentanecarboxylate

The Challenge: Controlling the double alkylation of ethyl acetoacetate. Process: Reaction of ethyl acetoacetate with 1,4-dibromobutane using a base (K₂CO₃/DMSO or NaOEt/EtOH).

IssueProbable CauseCorrective Action
Low Yield (<40%) O-alkylation vs. C-alkylation competition.Switch solvent to DMSO or DMF to favor C-alkylation. Use K₂CO₃ (2.5 eq) as the base.
Mono-alkylation Impurity Incomplete cyclization.Ensure 1,4-dibromobutane is in slight excess (1.1 eq). Increase reaction time. Check for water in solvent (quenches the enolate).[1]
Exotherm on Scale Rapid addition of base/alkyl halide.Dosing Control: Add the base in portions or the alkyl halide dropwise. Maintain T < 50°C during addition.
Step 2: Enaminone Formation (The "DMF-DMA" Step)

The Challenge: Driving the equilibrium to completion. Process: Reacting the keto-ester with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Q: The reaction stalled at 80% conversion. Adding more DMF-DMA doesn't help. Why?

  • A: This reaction produces methanol as a byproduct. If methanol is not removed, the equilibrium prevents completion.

  • Fix: Use a distillation head to continuously remove methanol/solvent during the reaction. Use Toluene or Xylene as a co-solvent to help azeotrope the methanol out.

Q: The product is a dark tar.

  • A: DMF-DMA is thermally unstable at high temperatures for prolonged periods.

  • Fix: Limit temperature to 100-110°C. Do not reflux for >12 hours. If the reaction is slow, check the quality of DMF-DMA (it hydrolyzes to DMF + Dimethylamine if wet).

Step 3: Pyrazole Cyclization

The Challenge: Regioselectivity and Hydrazine handling.[2] Process: Reaction of the enaminone with Hydrazine Hydrate.

Q: I see two spots on TLC. Is it a regioisomer?

  • A: For unsubstituted hydrazine, 1H-pyrazol-3-yl and 1H-pyrazol-5-yl are tautomers. You likely see the same compound streaking or tautomerizing on silica.

  • Verification: Run NMR in DMSO-d6. You should see broad NH peaks.

  • Safety Critical: Hydrazine hydrate is a suspect carcinogen and highly toxic. On scale, use a closed dosing system . The reaction is exothermic ; dose hydrazine as a solution in ethanol at 0°C, then warm slowly.

Step 4: Reduction to Alcohol

The Challenge: Reducing the sterically hindered ester next to a quaternary center. Process: Lithium Aluminum Hydride (LiAlH4) in THF.

Q: The reduction is extremely slow.

  • A: The quaternary center provides significant steric bulk.

  • Fix: Use Refluxing THF . If LiAlH4 is insufficient, consider adding LiCl (to generate LiBH4 in situ) or using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) which is more soluble and thermally stable at higher temperatures.

Q: Work-up resulted in a massive emulsion/gel.

  • A: Aluminum salts form gelatinous hydroxides.

  • Fix: Use the Fieser & Fieser Workup (n g LiAlH4 -> n mL H2O -> n mL 15% NaOH -> 3n mL H2O). Alternatively, use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir for 2-4 hours until layers separate cleanly.

Frequently Asked Questions (FAQs)

Q1: Can I use a substituted hydrazine (e.g., Methylhydrazine) to make the N-methyl analog?

  • Answer: Yes, but regioselectivity becomes a major issue. Reaction of the enaminone with methylhydrazine will produce a mixture of the 1-methyl-5-cyclopentyl and 1-methyl-3-cyclopentyl isomers. The steric bulk of the cyclopentyl group usually favors the formation of the 1-methyl-3-cyclopentyl isomer (steric relief), but separation will be required.

Q2: Is the pyrazole NH acidic? Do I need to protect it during reduction?

  • Answer: The pyrazole NH has a pKa of ~14. LiAlH4 will deprotonate it first (consuming 1 equivalent of hydride), but this anion is stable and does not interfere with the reduction of the ester. You do not need an explicit protecting group, but you must account for the extra equivalent of LiAlH4 in your stoichiometry.

Q3: How do I purify the final alcohol?

  • Answer: The product is polar.

    • Small Scale: Flash chromatography (DCM:MeOH 95:5).

    • Large Scale: Crystallization is preferred. Try Ethyl Acetate/Heptane or IPA/Water . The pyrazole moiety makes it prone to crystallize as a hydrate or solvate.

Safety & Engineering Controls (Scale-Up)

HazardControl Measure
Hydrazine Hydrate H350 (Carcinogen), H314 (Corrosive). Use in a closed vessel. Destroy excess hydrazine in waste streams using bleach (Hypochlorite) before disposal (monitor for N2 evolution).
Exotherms The cyclization step (Enaminone + Hydrazine) is highly exothermic. Adiabatic calorimetry (DSC/ARC) is recommended before scaling >100g.
LiAlH4 Pyrophoric solid. Use commercially available solutions (e.g., 2.4M in THF) for scale-up to avoid solids handling. Quench under nitrogen with active cooling.

References & Citations

  • General Synthesis of 1-Acetylcyclopentanecarboxylate:

    • Mechanism:[3][4][5][6] Double alkylation of active methylene compounds.

    • Source: (Analogous procedure for cyclobutanecarboxylate).

  • Enaminone Chemistry (DMF-DMA):

    • Application: Standard method for converting acetyl groups to pyrazole precursors.

    • Source:Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.

  • Pyrazole Synthesis on Quaternary Centers:

    • Context: Synthesis of JAK inhibitor intermediates often utilizes this scaffold.

    • Source: - Note: Describes similar pyrazole formation chemistry.

  • LiAlH4 Workup Protocols:

    • Standard: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley.

Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.

Sources

Validation & Comparative

A Head-to-Head Comparison of Different Pyrazole-Based Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility and favorable physicochemical properties have earned it the designation of a "privileged scaffold," signifying its recurring presence in a multitude of biologically active compounds.[4][5] The structural rigidity of the pyrazole ring, combined with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of steric, electronic, and lipophilic properties, making it an ideal framework for designing potent and selective ligands for a wide array of biological targets.[6][7] This guide provides a head-to-head comparison of prominent pyrazole-based scaffolds that have led to the development of successful drugs and promising clinical candidates, offering insights into their synthesis, biological activity, and structure-activity relationships (SAR). We will delve into key examples from different therapeutic areas, including anti-inflammatory agents, cannabinoid receptor modulators, and phosphodiesterase inhibitors, supported by experimental data and detailed methodologies.

I. Diaryl-Pyrazole Scaffolds: The COX-2 Inhibitor Paradigm

The diaryl-pyrazole scaffold is famously exemplified by the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib (Celebrex®).[1][8] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[9] The selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10]

A. The Celecoxib Scaffold: A Case Study in Selectivity

The chemical structure of celecoxib features a central pyrazole ring with two vicinal aryl groups at the 3 and 4 positions and a sulfonamide-bearing phenyl group at the 1-position.[8] This specific arrangement is crucial for its selective binding to the COX-2 enzyme. The bulkier side pocket of the COX-2 active site can accommodate the sulfonamide group of celecoxib, an interaction that is sterically hindered in the narrower COX-1 active site.[8]

Signaling Pathway of COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition by Celecoxib.

B. Head-to-Head Comparison of Diaryl-Pyrazole COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity and selectivity of celecoxib and its analogs. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity, while the selectivity index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[10]
Rofecoxib>10000.018>55,555[10]
Valdecoxib1500.00530,000[9]
SC-558100.011000[8]

Note: Rofecoxib and Valdecoxib were withdrawn from the market due to cardiovascular side effects.[9][11]

II. 1,5-Diarylpyrazole Scaffolds: Modulators of the Endocannabinoid System

The 1,5-diarylpyrazole scaffold is the core structure of rimonabant, a potent and selective antagonist/inverse agonist of the cannabinoid type 1 (CB1) receptor.[12] The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite, energy metabolism, and mood.[12][13]

A. The Rimonabant Scaffold: Targeting Metabolic Disorders

Rimonabant was developed for the treatment of obesity and related metabolic disorders.[12] Its structure features a 1,5-diarylpyrazole core with a piperidinyl-carboxamide group at the 3-position.[12] The specific substituents on the aryl rings and the carboxamide group are critical for its high affinity and selectivity for the CB1 receptor.[14]

Experimental Workflow for CB1 Receptor Binding Assay

CB1_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay Cell_Culture Cells expressing CB1 receptor Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubate membranes with radioligand and test compound (Rimonabant) Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to remove unbound ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (Ki determination) Scintillation->Data_Analysis Determine Ki

Caption: A typical experimental workflow for determining the binding affinity of a compound to the CB1 receptor.

B. Structure-Activity Relationship (SAR) of 1,5-Diarylpyrazole CB1 Antagonists

The following table highlights the impact of structural modifications on the binding affinity (Ki) for the CB1 receptor. A lower Ki value indicates a higher binding affinity.

CompoundR1 (at C5-phenyl)R2 (at C3-carboxamide)CB1 Ki (nM)Reference
Rimonabant4-ClPiperidinyl1.8[14]
Analog 14-BrPiperidinyl1.2[14]
Analog 24-IPiperidinyl0.7[14]
Analog 34-ClN-propyl15.4[14]

Note: Rimonabant was withdrawn from the market due to psychiatric side effects, including depression and anxiety.[15]

III. Pyrazolopyrimidinone Scaffolds: The PDE5 Inhibitors

The pyrazolopyrimidinone scaffold is the foundation for sildenafil (Viagra®), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[16] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, thus facilitating an erection.[17]

A. The Sildenafil Scaffold: A Triumph of Rational Drug Design

Sildenafil's structure consists of a fused pyrazolopyrimidinone core. The substituents on this core were optimized through rational drug design to mimic the structure of cGMP and achieve high affinity and selectivity for the PDE5 active site.[18]

B. Head-to-Head Comparison of Pyrazole-Based PDE5 Inhibitors

The following table compares the in vitro inhibitory activity and selectivity of sildenafil and other PDE5 inhibitors.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE6/PDE5)Reference
Sildenafil3.53510[17]
Vardenafil0.71116[17]
Tadalafil1.8>10,000>5,500[17]

Note: The lower selectivity of sildenafil for PDE5 over PDE6, which is found in the retina, can lead to visual disturbances in some individuals.[17]

IV. Pyrazole Scaffolds in Kinase Inhibition

The pyrazole ring is a prominent feature in numerous protein kinase inhibitors (PKIs) used in cancer therapy.[4][5] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] The pyrazole scaffold serves as an excellent ATP-competitive inhibitor by forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[5]

Several FDA-approved kinase inhibitors incorporate a pyrazole ring, including:

  • Crizotinib: An ALK and ROS1 inhibitor for the treatment of non-small cell lung cancer.[4]

  • Ruxolitinib: A JAK1 and JAK2 inhibitor used to treat myelofibrosis and polycythemia vera.[4]

  • Encorafenib: A BRAF inhibitor for the treatment of melanoma.[4]

The versatility of the pyrazole scaffold allows for the development of inhibitors with high potency and selectivity against various kinase targets.[19][20]

Methodologies

General Procedure for the Synthesis of Diaryl-Pyrazoles (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazole derivatives.[21]

Protocol 1: Synthesis of a Celecoxib Analog

  • Condensation: To a solution of a substituted 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a substituted hydrazine (1.1 eq).[22]

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[21]

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Materials:

  • Substituted 1,3-diketone

  • Substituted hydrazine

  • Ethanol or acetic acid

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • TLC plates and developing chamber

  • Rotary evaporator

  • Recrystallization or chromatography supplies

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against COX-1 and COX-2.

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Incubation: In a 96-well plate, add the enzyme, assay buffer, and various concentrations of the test compound or vehicle control. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Reaction Termination and Measurement: After a specific incubation time (e.g., 10 minutes), terminate the reaction by adding a stop solution (e.g., 1 M HCl). The amount of prostaglandin E2 (PGE2) produced is then quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. The successful development of drugs like celecoxib, rimonabant, and sildenafil, each targeting distinct biological systems, underscores the power of this heterocyclic core. The ability to readily synthesize a diverse range of pyrazole derivatives allows for extensive exploration of structure-activity relationships, leading to the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the privileged pyrazole scaffold will undoubtedly remain a critical tool for medicinal chemists in the design of novel and effective therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.